molecular formula C9H11N B13114447 4-Ethyl-3-vinylpyridine

4-Ethyl-3-vinylpyridine

Cat. No.: B13114447
M. Wt: 133.19 g/mol
InChI Key: UNBQTTRJOGXRDJ-UHFFFAOYSA-N
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Description

4-Ethyl-3-vinylpyridine is an organic compound that belongs to the class of vinylpyridines. Vinylpyridines are known for their high reactivity and ease of polymerization, making them valuable in various industrial and research applications . The compound features a pyridine ring substituted with an ethyl group at the 4-position and a vinyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-3-vinylpyridine can be synthesized through various methods. One common approach involves the Claisen condensation reaction, where ethyl 4-picolinate is mixed with sodium ethoxide and heated to 90-110°C. Ethyl acetate is then added dropwise to obtain ethyl 3-oxo-3-(4-pyridyl) propionate. This intermediate is further processed through reduction reactions to yield 4-ethylpyridine .

Industrial Production Methods

Industrial production of this compound often involves polymerization techniques. For instance, radical polymerization of vinylpyridine using an initiator like azobisisobutyronitrile can be employed. The polymerization process can be tailored to produce high-purity this compound .

Mechanism of Action

The mechanism of action of 4-ethyl-3-vinylpyridine involves its interaction with various molecular targets. The vinyl group allows for polymerization, leading to the formation of polymeric structures with unique properties. The pyridine ring can engage in coordination with metal ions, facilitating catalytic processes . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-3-vinylpyridine
  • 4-Ethyl-2-vinylpyridine
  • 3-Ethyl-4-vinylpyridine

Uniqueness

4-Ethyl-3-vinylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and polymerization characteristics. Compared to other vinylpyridines, it offers a balance of stability and reactivity, making it suitable for a broader range of applications .

Properties

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

3-ethenyl-4-ethylpyridine

InChI

InChI=1S/C9H11N/c1-3-8-5-6-10-7-9(8)4-2/h4-7H,2-3H2,1H3

InChI Key

UNBQTTRJOGXRDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)C=C

Origin of Product

United States

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